molecular formula C12H14BClFIO2 B14030956 2-(6-Chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030956
M. Wt: 382.41 g/mol
InChI Key: VMSPCQYOSCCTHM-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chloro-2-fluoro-3-iodophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, THF, or DMF.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Boronic acids or boronate esters.

Scientific Research Applications

2-(6-Chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of new carbon-carbon bonds in the presence of a palladium catalyst. This makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which provides enhanced stability and reactivity compared to other boronic acids and boronate esters. This makes it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

Molecular Formula

C12H14BClFIO2

Molecular Weight

382.41 g/mol

IUPAC Name

2-(6-chloro-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BClFIO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3

InChI Key

VMSPCQYOSCCTHM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)Cl

Origin of Product

United States

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